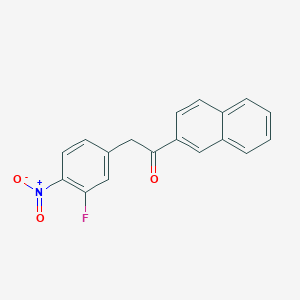![molecular formula C15H14N2O2 B12559174 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione CAS No. 182410-19-1](/img/structure/B12559174.png)
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione is a compound belonging to the pyrido[3,2-g]quinoline familyIt is known for its stability and compatibility with several pharmaceutical excipients .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione involves multiple steps, including the formation of the pyridoquinoline core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridoquinoline core through cyclization of appropriate precursors.
Methylation: Introduction of methyl groups at specific positions using methylating agents.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectrometry (FTIR), and gas chromatography coupled with mass spectrometry (GC/MS) are employed to monitor the synthesis and ensure the quality of the final product .
化学反応の分析
Types of Reactions
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the compound .
科学的研究の応用
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione involves its interaction with molecular targets and pathways within cells. It has been shown to reverse multidrug resistance by inhibiting efflux pumps in cancer cells, thereby increasing the intracellular concentration of chemotherapeutic agents. This enhances the efficacy of the treatment and reduces the likelihood of resistance development .
類似化合物との比較
Similar Compounds
Similar compounds in the pyrido[3,2-g]quinoline family include:
- 4,6-bis(dimethylaminoethylamino)-2,8,10-trimethylpyrido[3,2-g]quinoline
- 2,2’-[(2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6-diyl)bis(oxy)]-bis[N,N-diethylethanamine]
Uniqueness
2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to reverse multidrug resistance sets it apart from other compounds in the same family, making it a valuable candidate for further research and development .
特性
CAS番号 |
182410-19-1 |
|---|---|
分子式 |
C15H14N2O2 |
分子量 |
254.28 g/mol |
IUPAC名 |
2,8,10-trimethyl-1,9-dihydropyrido[3,2-g]quinoline-4,6-dione |
InChI |
InChI=1S/C15H14N2O2/c1-7-4-12(18)10-6-11-13(19)5-8(2)17-15(11)9(3)14(10)16-7/h4-6H,1-3H3,(H,16,18)(H,17,19) |
InChIキー |
QIKWQLGORXJYPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=CC3=C(C(=C2N1)C)NC(=CC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


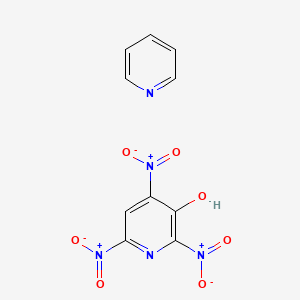
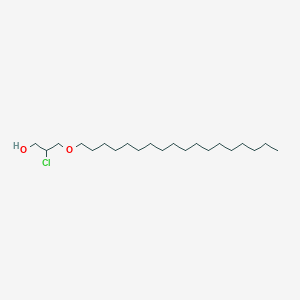
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
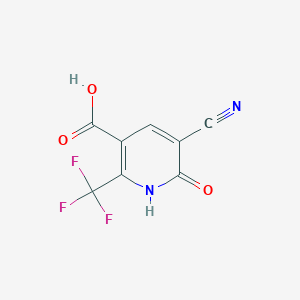
![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)
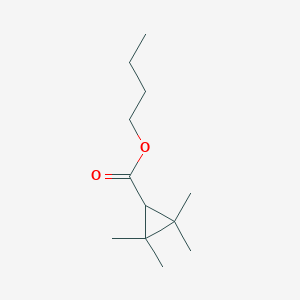
![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
![3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B12559145.png)


